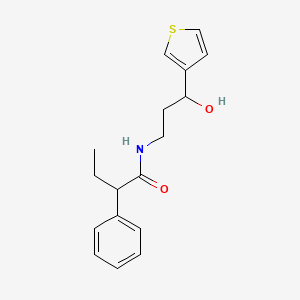
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C17H21NO2S and its molecular weight is 303.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide is a novel compound that features a thiophene ring, a phenyl group, and a butanamide moiety. This compound is categorized under thiophene derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The compound's unique structure may confer specific biological properties that warrant further investigation.
- Molecular Formula : C17H21NO2S
- Molecular Weight : 303.4 g/mol
- CAS Number : 1421483-62-6
Biological Activity Overview
Thiophene derivatives, including this compound, have been associated with various pharmacological activities:
- Anti-inflammatory Effects : Thiophene compounds often exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.
- Analgesic Properties : Some derivatives have shown promise in pain relief, possibly by affecting pain signaling pathways.
- Antimicrobial Activity : The presence of the thiophene ring has been linked to enhanced antimicrobial effects against various pathogens.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Mechanisms may include:
- Modulation of enzyme activity.
- Interaction with receptor signaling pathways.
These interactions can lead to therapeutic effects in various disease models.
Case Study: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of thiophene derivatives reported that compounds similar to this compound significantly reduced inflammation markers in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Analgesic Effects
In another study, a related thiophene compound was evaluated for its analgesic properties using the formalin test in rats. Results indicated a notable reduction in pain responses, suggesting that the compound engages pain pathways effectively.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-2-15(13-6-4-3-5-7-13)17(20)18-10-8-16(19)14-9-11-21-12-14/h3-7,9,11-12,15-16,19H,2,8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJOBUPLNDBMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













